molecular formula C21H28N2 B12530977 (1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine CAS No. 678991-68-9

(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine

Katalognummer: B12530977
CAS-Nummer: 678991-68-9
Molekulargewicht: 308.5 g/mol
InChI-Schlüssel: RRQDNKPECUJXQX-ZCLUNYJNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine is a chiral diamine compound known for its applications in asymmetric synthesis and catalysis. This compound is characterized by its two chiral centers, making it an important ligand in the formation of metal complexes used in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine typically involves the following steps:

    Reductive Amination: Starting from cyclopentanone, the compound undergoes reductive amination with (1S)-1-phenylethylamine in the presence of a reducing agent such as sodium borohydride.

    Trialkylation: The intermediate product is then subjected to trialkylation using alkyl halides under basic conditions.

    Saponification: The resulting product undergoes saponification to remove any ester groups, yielding the desired diamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

    Biology: Employed in the synthesis of chiral molecules that are important in biological studies.

    Medicine: Investigated for its potential use in the development of chiral drugs, where the activity of a drug can be dependent on its chirality.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals, where enantiomerically pure compounds are required.

Wirkmechanismus

The mechanism by which (1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine exerts its effects involves the formation of metal complexes. These complexes can catalyze various chemical reactions by providing a chiral environment that favors the formation of one enantiomer over the other. The molecular targets and pathways involved include coordination with transition metals such as ruthenium, palladium, and platinum, which are commonly used in asymmetric catalysis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2R)-Cyclopentane-1,2-diamine: A simpler diamine with similar chiral properties but lacking the phenylethyl groups.

    (1R,2R)-1,2-Diphenylethylenediamine: Another chiral diamine used in asymmetric synthesis, known for its high enantioselectivity.

    (1R,2R)-trans-1,2-Cyclopentanediamine dihydrochloride: A salt form of a similar diamine, used in various chemical reactions.

Uniqueness

What sets (1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine apart is its specific chiral configuration and the presence of phenylethyl groups, which enhance its ability to form stable and selective metal complexes. This makes it particularly valuable in the field of asymmetric catalysis, where the precise control of stereochemistry is crucial.

Eigenschaften

CAS-Nummer

678991-68-9

Molekularformel

C21H28N2

Molekulargewicht

308.5 g/mol

IUPAC-Name

(1R,2R)-1-N,2-N-bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine

InChI

InChI=1S/C21H28N2/c1-16(18-10-5-3-6-11-18)22-20-14-9-15-21(20)23-17(2)19-12-7-4-8-13-19/h3-8,10-13,16-17,20-23H,9,14-15H2,1-2H3/t16-,17-,20+,21+/m0/s1

InChI-Schlüssel

RRQDNKPECUJXQX-ZCLUNYJNSA-N

Isomerische SMILES

C[C@@H](C1=CC=CC=C1)N[C@@H]2CCC[C@H]2N[C@@H](C)C3=CC=CC=C3

Kanonische SMILES

CC(C1=CC=CC=C1)NC2CCCC2NC(C)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.